molecular formula C12H16FN3S B11741166 N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine

N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11741166
M. Wt: 253.34 g/mol
InChI Key: QLNHBLSBWJXLQO-UHFFFAOYSA-N
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Description

N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of heterocyclic amines This compound is characterized by the presence of a fluorinated thiophene ring, a pyrazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine typically involves multiple steps, starting with the preparation of the fluorinated thiophene derivative. One common method involves the reaction of 5-fluorothiophene-2-carbaldehyde with appropriate reagents to form the intermediate compound, which is then further reacted with 3-methyl-1-propyl-1H-pyrazol-4-amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine is unique due to its specific combination of a fluorinated thiophene ring, a pyrazole ring, and an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H16FN3S

Molecular Weight

253.34 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-propylpyrazol-4-amine

InChI

InChI=1S/C12H16FN3S/c1-3-6-16-8-11(9(2)15-16)14-7-10-4-5-12(13)17-10/h4-5,8,14H,3,6-7H2,1-2H3

InChI Key

QLNHBLSBWJXLQO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)NCC2=CC=C(S2)F

Origin of Product

United States

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